8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Overview
Description
The compound “8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” is a spiro compound, which is a type of organic compound that has two rings sharing a single atom . The “dioxaspiro” part suggests that it contains a spiro junction between an oxygen-containing ring and another ring .
Molecular Structure Analysis
Spiro compounds are typically characterized by their unique three-dimensional structures. The spiro junction results in a structure that is not flat, but rather three-dimensional . The chloromethyl group would likely add further complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which could potentially undergo nucleophilic substitution reactions . The oxygen atoms in the dioxaspiro ring might also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
Future Directions
The study of complex organic compounds like “8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” is a rich field with many potential future directions. These could include the synthesis of new similar compounds, the exploration of their reactivity, or their use in various applications such as drug development or materials science .
Properties
IUPAC Name |
8-(chloromethyl)-1,4-dioxaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOYGIDFPUKALU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CCl)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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